![molecular formula C20H22N4O B2939988 N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide CAS No. 1311674-24-4](/img/structure/B2939988.png)
N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide, also known as CEP-1347, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. It was initially developed as a selective inhibitor of c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in the regulation of neuronal survival and death. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored the synthesis and chemical characterization of related compounds, demonstrating the versatility and potential of N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide in chemical reactions and as a precursor for further chemical modifications. For instance, Jayarajan et al. (2019) discussed the water-mediated synthesis of closely related compounds, highlighting their non-linear optical (NLO) properties and potential anticancer activity based on molecular docking analyses (R. Jayarajan et al., 2019). Such studies indicate the compound's utility in developing novel materials with desirable optical properties and exploring new therapeutic agents.
Biological Applications and Imaging
Significant research has been conducted on derivatives of the compound for imaging and therapeutic purposes. For example, PET imaging studies utilizing derivatives have shown promise in targeting specific receptors in the brain, indicative of the compound's potential in neuroimaging and studying neuroinflammation (A. Horti et al., 2019). Such applications are crucial for diagnosing and understanding the progression of neurological disorders.
Pharmacological Investigations
Pharmacological studies have also been a focus, with compounds synthesized from N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide being investigated for their potential therapeutic effects. For instance, the synthesis and biological screening of cyanopyridine derivatives, which share structural similarities, have shown a range of biological and therapeutic activities, underlining the compound's significance in drug discovery and development (P. Akbari, 2018).
Mecanismo De Acción
Target of Action
The primary target of N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide is Cathepsin S , a lysosomal cysteine protease . Cathepsin S plays a key role in the degradation of proteins in the lysosomes, and it is involved in various physiological and pathological processes, including antigen presentation and inflammation .
Mode of Action
Given its target, it is likely that it interacts with cathepsin s, potentially inhibiting its protease activity . This could result in the modulation of the protein degradation process within the lysosomes, affecting various cellular functions .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to protein degradation and antigen presentation, given the role of Cathepsin S . .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to the modulation of protein degradation and antigen presentation due to the inhibition of Cathepsin S . .
Propiedades
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-17(8-9-18(22-15)16-6-4-3-5-7-16)19(25)23-20(14-21)10-12-24(2)13-11-20/h3-9H,10-13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDDGEWWDCZDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)NC3(CCN(CC3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-1-methylpiperidin-4-yl)-2-methyl-6-phenylpyridine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.